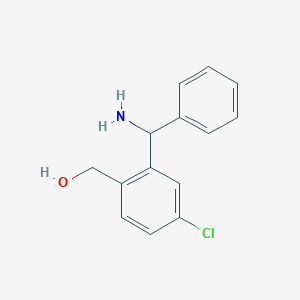
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is an organic compound with a complex structure that includes a benzene ring, a methanol group, an amino group, and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with a chloromethyl compound in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to further reactions to introduce the amino group and the chlorine atom at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.
Substitution: Sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields a carboxylic acid, while reduction of the nitro group results in an amino group.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 2-methyl-: This compound has a similar structure but lacks the amino and chlorine groups.
Benzenemethanol, α-methyl-: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzenemethanol, 2-(aminophenylmethyl)-4-chloro- is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
52200-35-8 |
|---|---|
Fórmula molecular |
C14H14ClNO |
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
[2-[amino(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H14ClNO/c15-12-7-6-11(9-17)13(8-12)14(16)10-4-2-1-3-5-10/h1-8,14,17H,9,16H2 |
Clave InChI |
JEAHYHUSKPLFEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


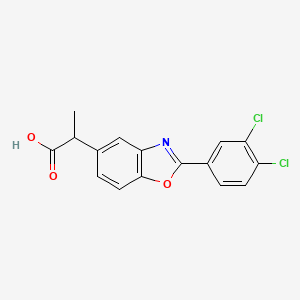

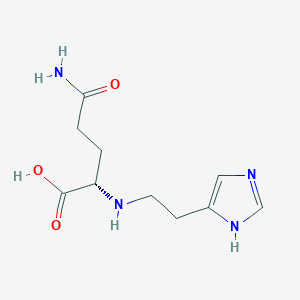
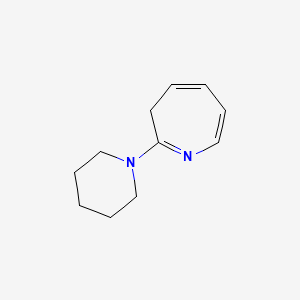
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
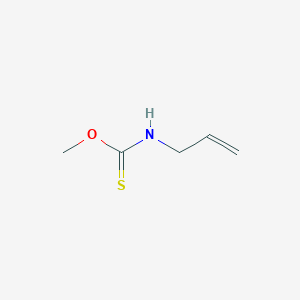
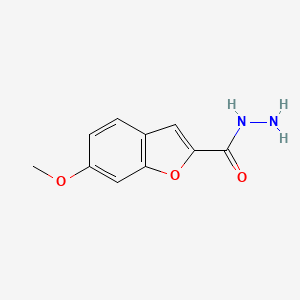
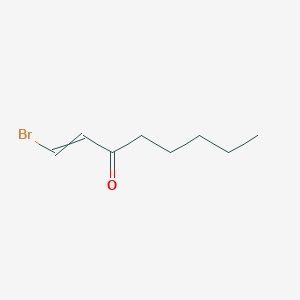
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)

